molecular formula C24H26ClN5O4S B12728308 Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide CAS No. 81761-94-6

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide

Cat. No.: B12728308
CAS No.: 81761-94-6
M. Wt: 516.0 g/mol
InChI Key: XHWHTMRZYOHCSN-UHFFFAOYSA-N
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Description

The compound Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide is a pyrazolo-benzothiazine derivative featuring a fused bicyclic core with a sulfone group (5,5-dioxide). Key structural elements include:

  • m-Chlorophenyl group at position 1, contributing to hydrophobic interactions and electronic effects.
  • Methyl group at position 4, enhancing steric bulk and metabolic stability.
  • 3-Morpholinopropyl carboxamide at position 3, improving solubility and bioavailability through its polar morpholine moiety .

This compound belongs to a class of molecules studied for antiviral activity, particularly against hepatitis C virus (HCV) NS5B polymerase, as evidenced by its structural analogs in the literature .

Properties

CAS No.

81761-94-6

Molecular Formula

C24H26ClN5O4S

Molecular Weight

516.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C24H26ClN5O4S/c1-28-23-21(24(31)26-10-5-11-29-12-14-34-15-13-29)27-30(18-7-4-6-17(25)16-18)22(23)19-8-2-3-9-20(19)35(28,32)33/h2-4,6-9,16H,5,10-15H2,1H3,(H,26,31)

InChI Key

XHWHTMRZYOHCSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, specifically the derivative 1,4-dihydro-1-(m-chlorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a fused pyrazole and benzothiazine structure with multiple functional groups. Its molecular formula is C18H20ClN3O3SC_{18}H_{20}ClN_3O_3S, and it has a molecular weight of approximately 381.88 g/mol. The presence of the carboxamide and morpholinopropyl substituents contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that Pyrazolo(4,3-c)(1,2)benzothiazine derivatives exhibit significant biological activities:

  • Anti-inflammatory Properties : Studies suggest that these compounds may inhibit inflammatory pathways by interacting with key enzymes involved in the inflammatory response. For instance, they may inhibit cyclooxygenase (COX) enzymes or other pro-inflammatory mediators.
  • Anticancer Activity : The compound has shown promise as an anticancer agent in various preclinical studies. It may induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth .
  • Antiviral Activity : Notably, derivatives of this compound have demonstrated activity against HIV-1. In a study involving fifteen new derivatives, thirteen exhibited inhibitory effects on HIV with effective concentrations (EC50) below 20 μM .

The mechanisms through which Pyrazolo(4,3-c)(1,2)benzothiazine exerts its biological effects are still under investigation. However, potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It may interact with various receptors that regulate cellular responses related to inflammation and cancer.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Studies : A series of derivatives were synthesized and tested for their ability to inhibit COX enzymes. Results indicated that certain modifications significantly enhanced anti-inflammatory activity compared to standard NSAIDs .
  • Anticancer Testing : In vitro studies on human cancer cell lines demonstrated that specific derivatives could reduce cell viability significantly. For instance, one derivative showed over 70% inhibition of proliferation in breast cancer cells after 48 hours of treatment .
  • Antiviral Efficacy : A study focusing on HIV-1 inhibition revealed that compounds based on this structure could effectively reduce viral replication in cultured human cells. The structure-activity relationship (SAR) analysis highlighted the importance of the morpholinopropyl group for antiviral activity .

Comparative Analysis

A comparison table summarizing the biological activities of Pyrazolo(4,3-c)(1,2)benzothiazine derivatives versus other related compounds is shown below:

Compound NameActivity TypeNotable Findings
Pyrazolo(4,3-c)(1,2)benzothiazineAnti-inflammatoryInhibits COX enzymes; effective in reducing inflammation in vivo
PhenothiazinesAntimicrobialBroad-spectrum activity against bacteria and fungi
BenzothiazinesAnticancerEffective against various cancer cell lines

Scientific Research Applications

Key Structural Features:

  • Pyrazole Ring : Contributes to biological activity and stability.
  • Benzothiazine Moiety : Enhances pharmacological properties.
  • Morpholinopropyl Group : Increases solubility and bioavailability.
  • 5,5-Dioxide Group : Imparts unique chemical reactivity.

Biological Activities

Research indicates that derivatives of Pyrazolo(4,3-c)(1,2)benzothiazine exhibit significant biological activities across several domains:

Anti-inflammatory Activity

Studies suggest that this compound can inhibit inflammatory processes by interacting with key enzymes involved in inflammation. Notably:

  • Mechanism : Inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.
  • Case Study : Certain derivatives demonstrated enhanced anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.

Anticancer Properties

This compound shows promise as an anticancer agent:

  • Mechanism : Induces apoptosis in cancer cells through modulation of cell signaling pathways.
  • Case Study : In vitro studies on human cancer cell lines revealed specific derivatives could significantly reduce cell viability. For example, one derivative achieved over 70% inhibition of proliferation in breast cancer cells after 48 hours of treatment.

Monoamine Oxidase Inhibition

Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is significant for treating neurological disorders:

  • Notable Findings : Certain analogs exhibited IC50 values in the low nanomolar range against MAO-A and MAO-B.
  • Case Study : A study on pyrazolobenzothiazine-based carbothioamides indicated that specific compounds could effectively inhibit MAO enzymes, suggesting potential for antidepressant applications.

Antiviral Activity

Derivatives have also shown activity against HIV:

  • Mechanism : The compound may reduce viral replication in cultured human cells.
  • Case Study : In a study involving fifteen new derivatives, thirteen exhibited inhibitory effects on HIV with effective concentrations below 20 μM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Solubility: The morpholinopropyl group in the target compound increases water solubility compared to analogs with non-polar substituents (e.g., 3, R2 = Ph) .
  • Lipophilicity : The m-chlorophenyl group enhances membrane permeability relative to 3-fluorophenyl analogs, as seen in 10a .

Key Research Findings

Divergent Bioactivities

  • Anticancer Activity : Pyrazolo[4,3-c]pyridine derivatives suppress tyrosinase (IC50 = 5.13 µM) and tumor cell growth (e.g., MCF-7, Hela), demonstrating scaffold adaptability .
  • Antimicrobial Activity: Thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a–11b) show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), linked to their electron-withdrawing cyano and sulfonyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrazolo[4,3-c][1,2]benzothiazine derivatives, and how are yields improved?

  • Methodological Answer : The synthesis typically involves cyclization of 1,2-benzothiazine precursors with hydrazine derivatives under reflux conditions. For example, ultrasonic irradiation can enhance reaction efficiency, as demonstrated in the synthesis of 3,4-dimethyl-2,4-dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide, achieving yields up to 70% via optimized solvent systems (e.g., acetic anhydride/acetic acid) and temperature control (285–287°C) . Key steps include N-methylation and functionalization of the carboxamide side chain using reagents like 3-morpholinopropylamine.

Q. How is structural characterization performed for Pyrazolo[4,3-c][1,2]benzothiazine derivatives?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:

  • 1H/13C NMR : Distinct signals for substituents (e.g., m-chlorophenyl protons at δ 7.29–7.94 ppm, morpholinopropyl methylenes at δ 3.00–3.15 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C20H10N4O3S derivatives) validate molecular weight .
  • X-ray Crystallography : Crystal structure reports (e.g., Acta Crystallographica Section E) confirm bond angles and torsion parameters, critical for SAR studies .

Q. What in vitro assays are used to evaluate the antioxidant activity of these compounds?

  • Methodological Answer : Antioxidant screening employs DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and ferric reducing antioxidant power (FRAP) tests. Derivatives with electron-donating groups (e.g., N-substituted benzyl/phenyl acetamides) show enhanced activity, with IC50 values ranging from 12–45 μM, comparable to ascorbic acid controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in Pyrazolo[4,3-c][1,2]benzothiazine derivatives?

  • Methodological Answer :

  • Substituent Variation : Introducing para-cyano or trifluoromethyl groups on the benzylidene moiety increases antiviral potency (e.g., anti-HCV EC50 = 0.8 μM vs. 3.2 μM for unsubstituted analogs) .
  • Side Chain Modifications : Morpholinopropyl or piperazine-containing side chains enhance solubility and target binding, as shown in molecular docking with HCV NS5B polymerase (binding energy: −9.2 kcal/mol) .
  • Data-Driven Optimization : Use QSAR models to correlate logP values (<3.5) with cellular permeability and activity .

Q. What advanced techniques are used to study DNA interactions of these derivatives?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis and fluorescence quenching (e.g., Stern-Volmer plots) quantify DNA binding constants (Kb = 1.2–4.8 × 10⁴ M⁻¹) .
  • Molecular Docking : Simulations with B-DNA (PDB: 1BNA) reveal groove-binding interactions via hydrogen bonding with guanine residues (binding energy: −7.8 kcal/mol) .
  • Circular Dichroism : Conformational changes in DNA (e.g., B-to-Z transitions) are monitored upon compound binding .

Q. How do crystallographic studies resolve contradictions in reported bioactivity data?

  • Methodological Answer : X-ray diffraction clarifies stereochemical discrepancies (e.g., axial vs. equatorial orientation of the m-chlorophenyl group) that affect binding to targets like cyclooxygenase-2 (COX-2). For instance, derivatives with axial substituents show 3-fold higher COX-2 inhibition (IC50 = 0.5 μM) due to improved hydrophobic pocket alignment .

Q. What strategies mitigate cytotoxicity while maintaining antiviral efficacy?

  • Methodological Answer :

  • Selective Functionalization : Replace chlorine with fluorine reduces off-target effects (e.g., CC50 increases from 15 μM to >100 μM in HEK293 cells) .
  • Prodrug Design : Esterification of the carboxamide group improves metabolic stability (t1/2 from 2.1 h to 8.7 h in liver microsomes) .

Data Highlights

  • Synthesis Yields : 68–70% for carboxamide derivatives via optimized cyclization .
  • Antioxidant Activity : IC50 = 12 μM (DPPH) for N-benzyl derivatives vs. 8 μM for ascorbic acid .
  • DNA Binding : Kb = 4.8 × 10⁴ M⁻¹ for derivatives with extended conjugation .

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